2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-13-6-8-15(9-7-13)19-17-11-10-14-4-2-3-5-16(14)20(17)24-21(23)18(19)12-22/h2-11,19H,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWWIDJXXXPMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395560 | |
| Record name | 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144464-54-0 | |
| Record name | 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Stoichiometry
The synthesis begins with a one-pot multi-component reaction involving 4-methylbenzaldehyde (1 mmol), malononitrile (1 mmol), and β-naphthol (1 mmol) in ethanol (5 mL) at ambient temperature. A bioderived catalyst (BFE, 3 mL), prepared from Aegle marmelos fruit ash extract, facilitates the cyclocondensation. The alkaline nature of BFE (pH 12.6) promotes deprotonation and nucleophilic attack, critical for chromene ring formation.
Reaction Conditions and Workup
The mixture is stirred until reaction completion (monitored by TLC, ~2–4 hours), after which the crude product is filtered and recrystallized from 96% ethanol. This method avoids column chromatography, simplifying purification. The catalyst remains in the filtrate, enabling reuse for subsequent batches without significant activity loss.
Structural Characterization
The product is confirmed via 1H NMR (δ = 3.20 ppm for methyl protons, 4.99 ppm for NH2), 13C NMR (δ = 29.8 ppm for methyl carbon, 117.5 ppm for nitrile carbon), and FT-IR (2252 cm⁻¹ for C≡N stretch).
Aqueous-Phase Synthesis with Sodium Carbonate
Catalytic System and Solvent Optimization
A water-based approach employs sodium carbonate (0.05 equiv.) as a mild base in 10 mL H2O at 25°C. This method substitutes traditional organic solvents, aligning with green chemistry principles. The reaction components—4-methylbenzaldehyde , malononitrile , and resorcinol —undergo Knoevenagel condensation followed by cyclization, forming the chromene core.
Kinetic and Thermodynamic Analysis
Reaction completion occurs within 2 hours, yielding 90–92% product. Increasing the catalyst loading to 0.2 equiv. reduces yields to 87%, suggesting base-induced side reactions at higher concentrations. Elevated temperatures (70°C) further diminish yields to 80%, underscoring the superiority of ambient conditions.
Spectroscopic Validation
1H NMR (DMSO-d6) reveals a singlet at δ = 4.63 ppm for the chromene C4 proton, while 13C NMR identifies the nitrile carbon at δ = 119.6 ppm.
Solvent-Free Mechanochemical Grinding
Reagent Composition and Procedure
A solvent-free protocol utilizes 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazolium)Br-CAN (5 mol%) as a bifunctional catalyst. Equimolar quantities of 4-methylbenzaldehyde , malononitrile , and β-naphthol are ground in a mortar for 15 minutes, achieving 92% yield.
Advantages of Mechanochemistry
This method eliminates solvent waste and reduces energy consumption. The imidazolium catalyst stabilizes transition states through hydrogen bonding and electrostatic interactions, accelerating the reaction.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and anticancer activities
Industry: It is used as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it binds to the colchicine binding site of tubulin proteins, inhibiting their polymerization and thus exerting anticancer effects . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Substituent Effects on Melting Points and Spectral Data
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and halogen (Cl, Br) substituents increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding) .
- Electron-Donating Groups (EDGs) : Methyl (CH₃) and methoxy (OCH₃) groups lower melting points but improve solubility .
- Spectral Signatures : CN stretch (2205 cm⁻¹) and NH₂ vibrations (3300–3450 cm⁻¹) are consistent across derivatives. Nitro groups show distinct IR peaks at ~1520 cm⁻¹ .
Key Observations :
- EWGs Enhance Potency : Nitro and halogenated derivatives exhibit superior antiproliferative activity due to increased electrophilicity and DNA interaction .
- Kinase Selectivity : Dichlorophenyl and methoxy-substituted analogs show dual EGFR/VEGFR-2 inhibition, making them promising for targeted cancer therapy .
- Trimethoxyphenyl Derivatives : CN7:1h modulates inflammatory pathways (NF-κB/mTOR), expanding therapeutic applications beyond oncology .
Structure-Activity Relationships (SAR)
Aryl Substituent Position: Para-substitution (e.g., 4-methylphenyl) enhances steric compatibility with hydrophobic kinase pockets but may reduce potency compared to meta-substituted nitro derivatives .
Functional Group Impact :
- Nitro Groups : Improve cytotoxicity but may increase metabolic instability .
- Methoxy Groups : Enhance solubility and pharmacokinetics, as seen in 6-methoxy derivatives .
Scaffold Modifications: Chromene vs. Pyrano[3,2-c]chromene: Pyrano derivatives (e.g., anticoagulant analogues) exhibit distinct bioactivity profiles unrelated to antiproliferative effects .
Biological Activity
2-Amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile, with the CAS number 144464-54-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, protein kinase inhibition, and synthesis methodologies.
- Molecular Formula : C21H16N2O
- Molecular Weight : 312.36 g/mol
- CAS Number : 144464-54-0
Synthesis and Characterization
The synthesis of 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step reactions that include heterocyclization and nitrogen/nitrogen displacement. A notable method includes the condensation of 2-hydroxybenzaldehyde with propanedinitrile followed by reaction with an aromatic primary amine .
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various derivatives of this compound against several tumor cell lines. The results indicate that certain derivatives exhibit significant cytotoxicity:
| Compound | Cell Line | IC50 (μM) | % Cell Viability |
|---|---|---|---|
| 6b | PC3 | 25 | 37% |
| 5c | HCT 116 | 20 | 80% |
| 6d | NCI-H727 | 30 | 41% |
The data suggests that compounds like 5c and 6b have promising anti-proliferative properties, particularly against prostate cancer (PC3) and colon cancer (HCT116) cell lines .
Protein Kinase Inhibition
The compound also shows potential as a protein kinase inhibitor. In vitro assays have demonstrated its ability to inhibit various protein kinases, which are crucial in cancer progression:
| Compound | Kinase Type | Inhibition (%) at 1 μM |
|---|---|---|
| 5c | HsCK1e | 44 |
| 6b | HsCK1e | 42 |
These findings indicate that the compound may play a role in modulating pathways involved in tumor growth and survival, making it a candidate for further development in cancer therapeutics .
Case Studies
- Cytotoxicity Against Tumor Cell Lines : A study evaluated the cytotoxicity of synthesized derivatives against six tumor cell lines including Huh7-D12, Caco2, MDA-MB231, HCT116, PC3, and NCI-H727. The results highlighted that certain compounds significantly reduced cell viability at specific concentrations, indicating their potential as anticancer agents .
- Protein Kinase Activity : Another investigation focused on the inhibition of eight selected protein kinases by the synthesized compounds. The study revealed that some derivatives exhibited marked inhibition, suggesting their utility in targeting specific signaling pathways in cancer cells .
Q & A
Q. Biological Activity Profiling
- Anticancer : Tubulin polymerization inhibition assays (IC₅₀ values via colchicine competition) and cytotoxicity tests (MTT assay on cancer cell lines) .
- Antibacterial : Disc diffusion assays to measure zone of inhibition (ZOI) against Gram-positive/negative bacteria and enzyme disruption studies (e.g., β-lactamase inhibition) .
How can contradictions in binding affinity data from spectrofluorimetry and NMR be reconciled?
Data Contradiction Analysis
Discrepancies arise from technique-specific sensitivities:
- Spectrofluorimetry : Detects static quenching (e.g., BSA binding with Kₐ ~10⁴ M⁻¹) .
- NMR : Reveals dynamic interactions (e.g., chemical shift perturbations in BSA aromatic residues) .
Use circular dichroism (CD) to corroborate secondary structural changes in proteins upon binding .
What structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Q. Advanced SAR Studies
- 2,3-Positions : Electron-withdrawing groups (e.g., –NO₂ at C-4 phenyl) enhance antiproliferative activity by improving tubulin binding .
- Fused Rings : Pyrano[3,2-c]chromene derivatives (e.g., warfarin precursors) show anticoagulant effects .
Table 2: Bioactivity of Derivatives
| Derivative Modification | Bioactivity (IC₅₀) | Target |
|---|---|---|
| 4-NO₂-phenyl | 0.8 μM (MCF-7 cells) | Tubulin polymerization |
| 6-Methoxy | 12 mm ZOI (S. aureus) | Bacterial membranes |
What challenges arise in crystallographic refinement of disordered chromene derivatives, and how are they addressed?
Crystallography Challenges
Disordered methoxy or methyl groups are modeled using restrained refinement (SHELXL) and validated via residual electron density maps . For example, the 4-methoxyphenyl group in C21H16N2O2 shows a dihedral angle of 86.08° with the chromene core .
How do reaction mechanisms differ between conventional and green chemistry approaches for synthesizing chromene derivatives?
Q. Reaction Mechanism Insights
- Conventional : Acid/base-catalyzed Knoevenagel condensation followed by cyclization .
- Green Chemistry : Microwave-assisted, catalyst-free reactions in water (e.g., NaF-catalyzed MCRs) reduce reaction time from hours to minutes .
How does the bioactivity of 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile compare to fluorinated or brominated analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
